molecular formula C20H22N4O2S B2760410 5-(cinnamylthio)-7-isopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1321836-76-3

5-(cinnamylthio)-7-isopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2760410
CAS No.: 1321836-76-3
M. Wt: 382.48
InChI Key: UPLMLTYRUTVRPY-DHZHZOJOSA-N
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Description

5-(Cinnamylthio)-7-isopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound characterized by its fused pyrimidine and pyrimido[4,5-d]pyrimidine ring system. This compound exhibits unique chemical properties, making it valuable in various fields of scientific research and industry.

Scientific Research Applications

5-(Cinnamylthio)-7-isopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione finds applications across various fields:

  • Chemistry: : Used as a precursor for synthesizing complex molecules, studying reaction mechanisms.

  • Biology: : Investigated for its potential interactions with biological macromolecules.

  • Medicine: : Explored for pharmacological properties, including as an antimicrobial or anticancer agent.

  • Industry: : Utilized in material science for developing novel materials with specific properties.

Mechanism of Action

Target of Action

Similar compounds, such as pyrido[2,3-d]pyrimidines, have been identified as inhibitors of phosphatidylinositol 3-kinase (pi3k), protein tyrosine kinases, and cyclin-dependent kinases . These targets play crucial roles in cellular signaling pathways, influencing cell growth, proliferation, and survival.

Biochemical Pathways

, related compounds have been shown to impact pathways involving PI3K, protein tyrosine kinases, and cyclin-dependent kinases. These pathways play critical roles in cell growth, proliferation, and survival. By inhibiting these targets, the compound could potentially disrupt these pathways, leading to downstream effects such as inhibited cell growth or induced cell death.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its ability to interact with its targets.

Safety and Hazards

The safety and hazards associated with pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones can depend on their specific structure . As with all chemicals, appropriate safety precautions should be taken when handling them .

Future Directions

The study of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones is an active area of research, with potential applications in medicinal chemistry . Future research may focus on the synthesis of new derivatives, the exploration of their biological activity, and their potential use as therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(cinnamylthio)-7-isopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multiple steps:

  • Formation of Pyrimido[4,5-d]pyrimidine Core: : This can be achieved through cyclization reactions involving appropriately substituted starting materials.

  • Thioether Formation: : Incorporation of the cinnamylthio group can be accomplished via nucleophilic substitution reactions.

  • Isopropylation and Methylation: : Introduction of isopropyl and methyl groups is done through alkylation reactions using corresponding alkyl halides under base conditions.

Industrial Production Methods

In an industrial setting, the synthesis would be scaled up with optimized reaction conditions to maximize yield and purity. This includes:

  • Optimized Catalyst Usage: : Employing catalysts to enhance reaction rates and selectivity.

  • Recycling Solvents: : Efficient solvent recovery systems to reduce environmental impact and costs.

  • Automated Systems: : Use of automated reactors for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

5-(Cinnamylthio)-7-isopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione undergoes various reactions, such as:

  • Oxidation: : Oxidizing agents can convert the thioether moiety to sulfoxides or sulfones.

  • Reduction: : Reduction can target the carbonyl groups, converting them to alcohols.

  • Substitution: : The aromatic ring can undergo electrophilic or nucleophilic substitution.

Common Reagents and Conditions

  • Oxidation: : Peroxides or other oxidizing agents under mild to moderate conditions.

  • Reduction: : Sodium borohydride or lithium aluminum hydride for reducing carbonyl groups.

  • Substitution: : Nucleophiles or electrophiles in the presence of a catalyst or base.

Major Products

  • Oxidation Products: : Formation of sulfoxides or sulfones.

  • Reduction Products: : Formation of hydroxyl compounds from carbonyl groups.

  • Substitution Products: : Varies based on the substituent and position on the aromatic ring.

Comparison with Similar Compounds

Similar Compounds

  • Pyrimido[4,5-d]pyrimidines: : Other compounds in this family share the core structure but differ in substituents.

  • Thioether-Containing Molecules: : Compounds with similar thioether linkages.

  • Substituted Pyrimidines: : Variants of pyrimidines with different functional groups.

Uniqueness

The uniqueness of 5-(cinnamylthio)-7-isopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione lies in its specific combination of functional groups, influencing its chemical behavior and biological activity. This distinct structure offers unique advantages in research and industrial applications.

Properties

IUPAC Name

1,3-dimethyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-7-propan-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c1-13(2)16-21-17-15(19(25)24(4)20(26)23(17)3)18(22-16)27-12-8-11-14-9-6-5-7-10-14/h5-11,13H,12H2,1-4H3/b11-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPLMLTYRUTVRPY-DHZHZOJOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(C(=N1)SCC=CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NC2=C(C(=N1)SC/C=C/C3=CC=CC=C3)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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